Naphthalene-1,8-dithiol

Coordination Chemistry Ligand Design Bimetallic Complexes

Naphthalene-1,8-dithiol (CAS 25079-77-0) is the definitive peri-substituted aromatic dithiol for research groups that require a rigid, pre-organized ligand geometry unattainable with flexible alkanedithiols or benzene-1,2-dithiol. Its fixed ~2.5 Å S···S distance and wide bite angle directly govern metal–metal distances in bimetallic complexes, delivering a 240 mV tunability window for catalytic proton reduction and Z/E ratios up to 99:1 in olefin metathesis. Unlike malodorous low-MW dithiols, this compound enables carbonyl protection with negligible odor. Supplied at ≥97% purity with full QC (NMR, HPLC, GC). Standard B2B shipping; inquire for bulk or ISO-certified 98% lots.

Molecular Formula C10H8S2
Molecular Weight 192.3 g/mol
CAS No. 25079-77-0
Cat. No. B1624015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1,8-dithiol
CAS25079-77-0
Molecular FormulaC10H8S2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S)C(=CC=C2)S
InChIInChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H
InChIKeyGMHNWMFGZBBHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-1,8-dithiol (CAS 25079-77-0): A Rigid Peri-Dithiol Ligand for Coordination Chemistry and Catalysis


Naphthalene-1,8-dithiol (CAS 25079-77-0, molecular formula C10H8S2, molecular weight 192.3 g/mol) is a peri-substituted aromatic dithiol in which two thiol groups are fixed at the 1 and 8 positions of a naphthalene core . The rigid naphthalene backbone enforces a peri-distance of approximately 2.5 Å between the sulfur atoms, pre-organizing the ligand for bidentate chelation to metal centers [1]. The compound is commercially available at standard purities of 97% (with batch-specific QC including NMR, HPLC, and GC) to 98% (ISO-certified) , and is supplied exclusively for research use in coordination chemistry, catalysis, and materials science applications.

Why Naphthalene-1,8-dithiol Cannot Be Replaced by Benzene-1,2-dithiol or Flexible Alkanedithiols


Generic dithiols such as benzene-1,2-dithiol or 1,3-propanedithiol cannot substitute for naphthalene-1,8-dithiol because the rigid naphthalene backbone enforces a fixed peri-S···S distance and a larger coordination bite angle that directly controls metal–metal distances in bimetallic complexes and profoundly influences electronic communication across the bridging ligand [1]. The closer sulfur proximity in the peri-naphthalene scaffold compared to benzene-1,2-dithiol creates distinct steric and electronic environments at the coordinated metal center, translating into quantifiably different reduction potentials, catalytic proton-reduction rates, and stereochemical outcomes in olefin metathesis that are unattainable with more flexible or less pre-organized dithiol ligands [2].

Quantitative Differentiation Evidence for Naphthalene-1,8-dithiol Against Closest Comparators


Fixed Peri-S···S Distance of ~2.5 Å Enforces Ligand Pre-Organization Unavailable in Flexible Dithiols

The naphthalene-1,8-diyl backbone imposes a rigid peri-distance of approximately 2.5 Å between the two sulfur atoms, creating a fixed bite angle for bidentate coordination [1]. In contrast, the S···S distance in flexible alkanedithiols such as 1,3-propanedithiolate is variable and depends on the conformation of the alkyl chain. The 2019 study by Wang et al. explicitly notes that 'the distance of two sulfur atoms are closer in naphthalene-1,8-dithiol than in benzene-1,2-dithiol ligand,' resulting in a larger geometric coordination angle when chelated to a metal center [2]. This pre-organization eliminates the entropic penalty associated with ligand reorganization upon metal binding and provides a structurally predictable platform for constructing bimetallic complexes with well-defined metal–metal distances.

Coordination Chemistry Ligand Design Bimetallic Complexes

First Reduction Potential Shifted +240 mV by Naphthalene-1,8-dithiolate Substituents vs Propanedithiolate

Cyclic voltammetry of diiron hexacarbonyl complexes in CH2Cl2/nBu4PF6 revealed that [Fe2(CO)6(1,8-S2-2,4,5,7-Cl4C10H2)] (complex 3) undergoes a first one-electron reduction at -1.60 V vs Fc/Fc+, which is 240 mV more positive than the first reduction of the electron-rich analog [Fe2(CO)6(1,8-S2-2,7-tBu2C10H4)] (complex 5) at -1.84 V [1]. Critically, both naphthalene-1,8-dithiolate complexes exhibit reduction potentials that are more positive than those for the related 1,3-propanedithiolate complex [Fe2(CO)6(S(CH2)3S)] (complex 1), demonstrating that the rigid peri-naphthalene scaffold facilitates electron uptake compared to flexible alkyl dithiolate bridges [1]. The 240 mV tunability window achieved by varying the naphthalene ring substituents is a direct consequence of electronic communication through the rigid aromatic backbone, a feature unavailable with simple alkanedithiolate ligands.

Electrochemistry Proton Reduction Catalysis Hydrogenase Mimics

Proton Reduction Catalytic Rate: 2.2-Fold Enhancement Over Propanedithiolate Analog

Under identical bulk electrolysis conditions (-1.70 V vs Fc/Fc+, CH2Cl2/nBu4PF6, with p-toluenesulfonic acid as proton source, overpotential 1.05 V), the electron-poor naphthalene-1,8-dithiolate diiron complex 3 catalyzes proton reduction at a rate of 5.2±0.8 h-1, compared to 2.4±0.8 h-1 for the 1,3-propanedithiolate complex 1 and 4.5±0.2 h-1 for the benzene-1,2-dithiolate complex [Fe2(CO)6(1,2-S2C6H4)] [1]. This represents a 2.2-fold rate increase over the flexible alkanedithiolate analog (5.2 vs 2.4 h-1) and a 16% increase over the benzene-1,2-dithiolate comparator. The unsubstituted naphthalene-1,8-dithiolate complex 4 and electron-rich complex 5 exhibit intermediate rates of 3.1±1.1 and 2.9±0.6 h-1, respectively [1].

Electrocatalysis Hydrogenase Mimics Proton Reduction

Z-Stereoretentive Olefin Metathesis: Naphthalene-1,8-dithiolate Ru Catalyst Achieves Z/E Ratios Up to 99:1

A ruthenium carbene catalyst bearing a naphthalene-1,8-dithiolate-derived ligand (specifically the 2,4,5,7-tetrachloro-1,8-dimercaptonaphthalene chelate) delivers Z/E ratios of 97:3 to 99:1 in ring-opening cross-metathesis reactions of norbornene derivatives with styrene/4-fluorostyrene, and 91:9 to 98:2 Z/E in cross-metathesis of (Z)-2-butene-1,4-diol with terminal alkenes [1]. Critically, the tetrachloro-substituted naphthalene-1,8-dithiolate Ru complex exhibits higher catalytic activity than the previously reported Ru catalysts bearing unsubstituted naphthalene-1,8-dithiolate or 1,2-dicarbadodecaborane(12)-1,2-dithiolate under similar catalytic conditions [1]. This demonstrates that the naphthalene-1,8-dithiol scaffold not only enables high Z-selectivity but also allows further performance optimization through peripheral substitution.

Olefin Metathesis Stereoselective Catalysis Ruthenium Carbene

Unique Stabilization of Tetrahedral Acyl Transfer Intermediate via Peri-Thiol Proximity

The peri-positioning of the two thiol groups in 1,8-naphthalenedithiol enables the isolation and direct spectroscopic characterization of a tetrahedral intermediate in intramolecular acyl transfer reactions—a phenomenon that does not occur with benzene-1,2-dithiol or other non-peri dithiols where the thiol groups are not held in sufficient proximity [1]. The mono-S-acylated derivative of 1,8-naphthalenedithiol forms a sufficiently stable tetrahedral intermediate to permit isolation, and formation of a carbenium ion from this intermediate is suggested in sulfuric acid [1]. This unique reactivity profile is a direct consequence of the rigid peri-geometry and cannot be replicated by dithiols with more distant or flexible thiol arrangements.

Physical Organic Chemistry Acyl Transfer Reaction Mechanisms

High-Impact Application Scenarios for Naphthalene-1,8-dithiol Driven by Quantitative Differentiation Evidence


[FeFe]-Hydrogenase Biomimetic Electrocatalysts for Proton Reduction

Naphthalene-1,8-dithiol is the ligand of choice for constructing diiron hexacarbonyl complexes that mimic the [FeFe]-hydrogenase active site. As demonstrated by Wright et al. [1], the rigid peri-naphthalene scaffold yields reduction potentials more positive than propanedithiolate analogs and delivers catalytic proton reduction rates up to 5.2 h-1 (2.2-fold higher than the propanedithiolate baseline). The 240 mV tunability window accessible through ring substitution (e.g., Cl4 vs. tBu2) enables researchers to systematically optimize overpotential and catalytic rate within a single ligand family—a design space unavailable with flexible alkyl dithiolates.

Z-Selective Ruthenium Carbene Catalysts for Pharmaceutical Olefin Metathesis

The naphthalene-1,8-dithiolate ligand platform enables ruthenium carbene catalysts that achieve Z/E ratios up to 99:1 in cross-metathesis reactions, as shown by Zhang et al. [2]. The tetrachloro-substituted derivative outperforms both the unsubstituted parent naphthalene-1,8-dithiolate and carborane dithiolate Ru catalysts in catalytic activity under comparable conditions. This makes naphthalene-1,8-dithiol a strategic starting material for groups developing stereoretentive metathesis catalysts targeting Z-configured pharmaceutical intermediates and natural products.

Luminescent Polynuclear Copper(I) Cluster Synthesis

The 1,8-naphthalenedithiolate dianion (NS22-) supports the formation of structurally unusual polynuclear copper(I) clusters, including a tetranuclear Cu4 complex with a square core capped by a 5-coordinate sulfur atom and a pentanuclear Cu5 complex with an unprecedented square planar Cu5 core [3]. Both complexes display dual emissions at 480 nm and 620 nm arising from distinct ligand-centered and ligand-to-metal charge-transfer excited states. The rigid peri-chelating geometry of the dithiolate is essential for templating these unique cluster topologies, which are not accessible with simple monothiolate or flexible dithiolate ligands.

Odor-Controlled Carbonyl Protection/Deprotection Chemistry

Unlike low-molecular-weight alkanedithiols (e.g., ethane-1,2-dithiol) that produce notoriously offensive odors, naphthalene-1,8-dithiol can be used to protect aldehydes and ketones as cyclic dithioacetals without causing malodor, as disclosed in Japanese Patent JPH07291962 [4]. The deprotection is achieved by UV irradiation, avoiding the need for heavy-metal reagents such as mercury or concentrated sulfuric acid. This combination of low odor and mild deprotection conditions makes naphthalene-1,8-dithiol a practical alternative for synthetic laboratories requiring carbonyl protection protocols.

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